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Transporter Target Ki Value (nM) Potency Ranking

SERT (Serotonin) 0.42 nM [1] [2] Most Potent

DAT (Dopamine) 1.7 nM [1] [2] Intermediate

NET (Norepinephrine) 5.8 nM [1] [2] Least Potent

A lower Ki value indicates a higher binding affinity and, therefore, greater potency as an inhibitor. The data

shows that indatraline is most potent at blocking SERT, approximately 4 times more potent than at DAT and

14 times more potent than at NET [1] [2]. This profile classifies it as a non-selective triple reuptake

inhibitor.

Experimental Context & Methodology

The quantitative data for indatraline was generated through standard radioligand binding assays, a common

technique for determining a compound's affinity for its target [1].

General Experimental Workflow: In these experiments, the specific transporter (e.g., DAT, SERT,

NET) is typically prepared from animal brain tissue (like rat striatal membranes) or from cells
engineered to produce the human transporter protein [1] [3]. The preparation is incubated with a
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known radioactively-labeled ligand that binds to the transporter, alongside various concentrations of

the test compound (indatraline). The extent to which indatraline displaces the radioactive ligand
allows researchers to calculate the inhibition constant (Ki), which reflects its binding affinity [1].

Key Findings: The extremely low nanomolar and sub-nanomolar Ki values confirm that indatraline is
a highly potent inhibitor of all three monoamine transporters [1] [2]. Its activity in vivo following

systemic administration has also been demonstrated [2].

The following diagram illustrates the logical relationship between indatraline's mechanism and its functional

outcome in the synapse.

Indatraline enters synaptic cleft

Blocks monoamine transporters
(SERT, DAT, NET)

Prevents neurotransmitter reuptake SERT DAT NET

Increases neurotransmitter levels
(5-HT, DA, NE) in synapse

Prolonged postsynaptic signaling

Click to download full resolution via product page

Comparative Drug Profiles

To put indatraline's potency into context, it is helpful to compare its profile with those of other well-known

transporter inhibitors. The table below shows data obtained from studies on cloned human transporters.
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Drug
SERT (Ki,

µM)
DAT (Ki,

µM)
NET (Ki,

µM)
Primary Target / Notes

Indatraline [1] 0.00042 0.0017 0.0058 Potent, balanced triple reuptake

inhibitor

Cocaine [3] 0.74 0.23 0.48 Non-selective, weak blocker

Methylphenidate
[3]

132.43 0.06 0.10 Selective DAT/NET inhibitor

Amphetamine [3] 38.46 0.64 0.07 Potent NET/DAT inhibitor (also a
releaser)

Reboxetine [1] 129 >10,000 1.1 Highly selective NET inhibitor

This comparison highlights that indatraline is significantly more potent than cocaine at all three

transporters and has a more balanced profile compared to other selective or dual-target inhibitors [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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